molecular formula C23H18F4N4O2 B14094883 3-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-[3-(trifluoromethyl)benzyl]propanamide

3-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-[3-(trifluoromethyl)benzyl]propanamide

Cat. No.: B14094883
M. Wt: 458.4 g/mol
InChI Key: FOIYGYSWOMFAKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[2-(4-fluorophenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]-N-{[3-(trifluoromethyl)phenyl]methyl}propanamide is a complex organic compound with potential applications in various fields such as pharmaceuticals, agrochemicals, and materials science. This compound features a pyrazolo[1,5-a]pyrazine core, which is known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(4-fluorophenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]-N-{[3-(trifluoromethyl)phenyl]methyl}propanamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the pyrazolo[1,5-a]pyrazine core: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate diketones.

    Introduction of the fluorophenyl group: This step often involves nucleophilic aromatic substitution reactions.

    Attachment of the trifluoromethylphenyl group: This can be done using radical trifluoromethylation techniques.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazolo[1,5-a]pyrazine core.

    Reduction: Reduction reactions can be used to modify the oxo group to hydroxyl or other functional groups.

    Substitution: The aromatic rings in the compound can undergo various substitution reactions, including halogenation and nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Conditions for substitution reactions typically involve strong acids or bases, depending on the specific reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-[2-(4-fluorophenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]-N-{[3-(trifluoromethyl)phenyl]methyl}propanamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into binding sites and modulate the activity of these targets, leading to various biological effects. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-[2-(4-fluorophenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]-N-{[3-(trifluoromethyl)phenyl]methyl}propanamide lies in its combination of functional groups, which confer specific reactivity and biological activity. The presence of both fluorophenyl and trifluoromethylphenyl groups enhances its stability and potential for diverse applications.

Properties

Molecular Formula

C23H18F4N4O2

Molecular Weight

458.4 g/mol

IUPAC Name

3-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]-N-[[3-(trifluoromethyl)phenyl]methyl]propanamide

InChI

InChI=1S/C23H18F4N4O2/c24-18-6-4-16(5-7-18)19-13-20-22(33)30(10-11-31(20)29-19)9-8-21(32)28-14-15-2-1-3-17(12-15)23(25,26)27/h1-7,10-13H,8-9,14H2,(H,28,32)

InChI Key

FOIYGYSWOMFAKA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CNC(=O)CCN2C=CN3C(=CC(=N3)C4=CC=C(C=C4)F)C2=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.